5-Chloro-3-(trifluoromethyl)pyridin-2-ol
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Overview
Description
5-Chloro-3-(trifluoromethyl)pyridin-2-ol: is a chemical compound with the molecular formula C6H3ClF3NO . It is a pyridine derivative characterized by the presence of a chloro group at the 5-position and a trifluoromethyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkaline Conditions: One common method for synthesizing 5-Chloro-3-(trifluoromethyl)pyridin-2-ol involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions.
Alternative Method: Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridin-2-ol derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol is widely used as a reagent in organic synthesis, particularly in the synthesis of complex molecules and heterocyclic compounds.
Biology and Medicine:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Industry:
Agrochemicals: It is used in the synthesis of pesticides and herbicides, contributing to crop protection and agricultural productivity.
Material Science:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to a therapeutic effect. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the hydroxyl group at the 2-position.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another similar compound with a fluorine atom at the 2-position instead of a hydroxyl group.
Uniqueness: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both a chloro and a trifluoromethyl group on the pyridine ring, along with a hydroxyl group at the 2-position. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDJWTAHGYSQQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597174 |
Source
|
Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214342-70-7 |
Source
|
Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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